molecular formula C28H23N3O3S B303948 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

货号 B303948
分子量: 481.6 g/mol
InChI 键: SKKORTDODWISQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B cell receptor signaling pathway and is a promising target for the treatment of B cell malignancies. TAK-659 has shown significant potential in preclinical studies and is currently being developed as a therapeutic agent for the treatment of various cancers.

作用机制

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide works by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. By blocking BTK, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been well-tolerated and has shown minimal toxicity. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and inflammation.

实验室实验的优点和局限性

One of the main advantages of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell malignancies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also shown efficacy in overcoming resistance to other BTK inhibitors, which is a significant limitation of current therapies. One limitation of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the development of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cell receptor signaling. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may also have potential in the treatment of other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and metastasis. Further studies are needed to fully understand the potential of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide in these areas. Additionally, the development of combination therapies that include 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may improve its efficacy and overcome resistance in certain patient populations.

合成方法

The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl) pyridine with thiophenol to form the corresponding thioether. This intermediate is then reacted with N-phenylacetamide in the presence of a base to yield the final product, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide. The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been optimized to improve the yield and purity of the compound, making it suitable for further studies.

科学研究应用

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory disease.

属性

产品名称

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

分子式

C28H23N3O3S

分子量

481.6 g/mol

IUPAC 名称

2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C28H23N3O3S/c1-33-25-15-9-14-21(27(25)34-2)22-16-24(19-10-5-3-6-11-19)31-28(23(22)17-29)35-18-26(32)30-20-12-7-4-8-13-20/h3-16H,18H2,1-2H3,(H,30,32)

InChI 键

SKKORTDODWISQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

规范 SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。